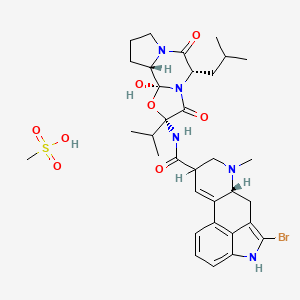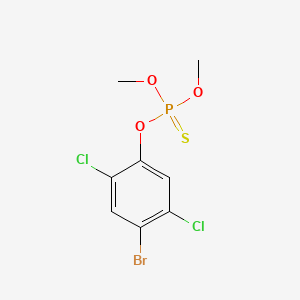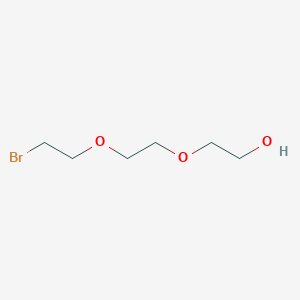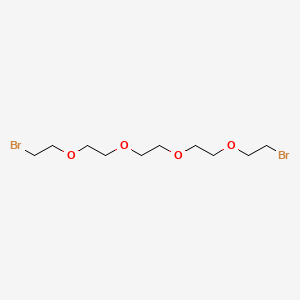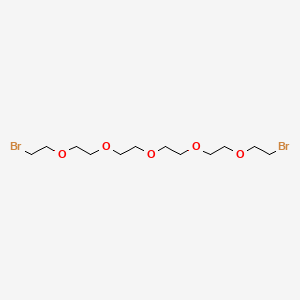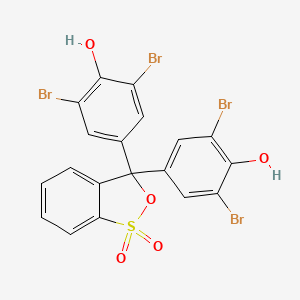![molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(苄氨基)-3-异丙基吡唑并[1,5-a]嘧啶-5-基)氨基)丁烷-1,2,4-三醇 CAS No. 1092443-55-4](/img/structure/B1667957.png)
(2S,3S)-3-((7-(苄氨基)-3-异丙基吡唑并[1,5-a]嘧啶-5-基)氨基)丁烷-1,2,4-三醇
描述
科学研究应用
合成和化学性质
- 嘧啶和吡唑衍生物的合成:研究表明,嘧啶与吡唑杂环相连的合成,包括使用微波辐射进行环缩合,突出了化学合成方法学的重要性 (Deohate & Palaspagar, 2020)。
- 区域选择性合成技术:已经开发出一种新颖的协议来合成多官能取代的吡唑并[1,5-a]嘧啶,展示了在无溶剂条件下区域选择性合成的进展 (Quiroga 等人,2007)。
生物学应用
- 杀虫和抗菌潜力:类似于查询化学物质的化合物已针对其对伪蚧科昆虫的杀虫活性和对各种微生物的抗菌潜力进行评估,表明其在生物控制和药物应用中的潜力 (Deohate & Palaspagar, 2020)。
- 抗真菌能力:已经对某些吡唑并[1,5-a]嘧啶衍生物的抗真菌能力进行了研究,揭示了它们对植物病原真菌的有效性,并突出了它们在农业和医药领域的潜在用途 (Zhang 等人,2016)。
- 抗癌活性:特定的吡唑并[1,5-a]嘧啶化合物显示出有希望的抗癌活性,特别是对人肺腺癌和胃癌细胞系,表明其在癌症研究和治疗中的重要性 (Liu, Zhao & Lu, 2020)。
作用机制
BS-194, also known as (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This compound has been studied for its potential in cancer research .
Target of Action
BS-194 primarily targets CDK2, CDK1, CDK5, CDK7, and CDK9 . These kinases play crucial roles in cell cycle regulation and transcription, making them significant targets in anticancer drug development .
Mode of Action
BS-194 interacts with its targets by inhibiting their kinase activity. The IC50 values for CDK2, CDK1, CDK5, CDK7, and CDK9 are 3, 30, 30, 250, and 90 nM respectively . By inhibiting these CDKs, BS-194 can disrupt the cell cycle and transcription processes, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDKs by BS-194 affects the cell cycle and transcription pathways. Specifically, it leads to the inhibition of the phosphorylation of CDK substrates, including Rb and the RNA polymerase II C-terminal domain . This results in the down-regulation of cyclins A, E, and D1, and a block in the S and G2/M phases of the cell cycle .
Pharmacokinetics
BS-194 is orally bioactive . It has been reported to have elimination half-lives of 147 min (intraperitoneal), 210 min (intravenous), and 178 min (oral) respectively . These properties suggest that BS-194 has good bioavailability.
Result of Action
The molecular and cellular effects of BS-194’s action include the inhibition of cancer cell proliferation . It also promotes cell cycle arrest in the S and G2/M phases . At the molecular level, BS-194 inhibits the phosphorylation of CDK substrates and promotes the loss of cyclins .
属性
IUPAC Name |
(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWIRSMQRQYJG-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109905 | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |
CAS RN |
1092443-55-4 | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BS-194?
A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].
Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?
A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.
Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?
A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.
Q4: What is the pharmacokinetic profile of BS-194?
A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.
Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?
A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
